molecular formula C6H5AsO B1221442 Phenylarsine oxide CAS No. 637-03-6

Phenylarsine oxide

Cat. No. B1221442
CAS RN: 637-03-6
M. Wt: 168.02 g/mol
InChI Key: BQVCCPGCDUSGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylarsine oxide (PAO) is a chemical compound known for its applications in various scientific research fields, particularly as a protein tyrosine phosphatase (PTP) inhibitor. This compound has been investigated for its impact on the motility and viability of parasites such as Setaria cervi, leading to significant decreases in these parameters and ultimately causing death. The inhibition of PTP activity by PAO in these parasites suggests its potential as a chemotherapeutic target for diseases like lymphatic filariasis (Singh et al., 2016).

Synthesis Analysis

While specific details on the synthesis of this compound are not directly available, related research provides insights into the synthesis of phenylacetonitrile, a compound that could share some synthetic pathways or methodologies with PAO. For example, the synthesis of phenylacetonitrile through the amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 demonstrates a novel method that achieves high yields, suggesting potential parallels in the synthesis of other phenyl-based compounds (Zhang et al., 2012).

Molecular Structure Analysis

PAO's molecular structure contributes to its role as a specific inhibitor of protein tyrosine phosphatases (PTPs). This inhibition is crucial for its biological activity, affecting the motility and viability of parasites by altering their protein profile and reducing ATP generation, thereby disturbing their overall homeostasis (Singh et al., 2016).

Chemical Reactions and Properties

PAO's ability to inhibit PTPs is a key chemical property that has been exploited in research to study its effects on parasites. The compound's reactivity with biological molecules, leading to alterations in protein expression and enzyme activity, highlights its potential for further study in various biochemical and medical applications (Singh et al., 2016).

Scientific Research Applications

T Cell Signal Transduction

Phenylarsine oxide (PAO) impacts early signal transduction events in human T cells. This phosphotyrosine phosphatase inhibitor interferes with the phosphorylation of intracellular substrates in T cells, disrupting signal transduction post anti-CD3 stimulation. Surprisingly, PAO alone triggers a dose-dependent increase in intracellular-free calcium concentration in T cells, independent of the CD45 transmembrane tyrosine phosphatase, hinting at multiple intracellular targets and a potential role in cellular calcium homeostasis (Fletcher, Samelson, & June, 1993).

Rho and Rac GTPases Modulation

PAO selectively inhibits guanine nucleotide binding of Rho GTPase but not Rac GTPases. This trivalent arsenical, known for inactivating phosphatases with specific motifs, affects RhoA by modifying its ability to bind to guanine nucleotides, thereby influencing the actin cytoskeleton's organization in cells (Gerhard, John, Aktories, & Just, 2001).

Interactions with Adipocytes

PAO inhibits insulin-stimulated glucose transport in adipocytes, implicating vicinal dithiols in signal transmission. Radiolabelled PAO studies reveal its association with cytosolic and membrane fractions in adipocytes, suggesting a role in glucose transport mechanisms (Frost & Schwalbe, 1990).

Mitochondrial Membrane Permeability

This compound induces mitochondrial permeability transition in rat liver mitochondria. This process is sensitive to cyclosporin A and BHT (an oxygen radical scavenger), suggesting direct interaction with functional SH groups affecting mitochondrial membrane permeability (Lenartowicz, Bernardi, & Azzone, 1991).

Impacts on Glucose Transport and Cellular Processes

PAO's interaction with vicinal sulfhydryl groups plays a crucial role in insulin-activated hexose transport in adipocytes. It prevents insulin-activated hexose uptake but does not affect basal hexose uptake, highlighting its specificity in cellular processes (Frost & Lane, 1985).

Mechanism of Action

Target of Action

Phenylarsine oxide (PAO) is an organometallic compound with the empirical formula C6H5AsO . It primarily targets the sulfur atom of thiols in organic compounds, particularly forming stable complexes with vicinal cysteine residues in protein structures . This makes it useful for studying ligand-receptor binding . PAO also inhibits the internalization of cell surface receptors and tyrosine phosphatases, without affecting tyrosine kinase .

Mode of Action

PAO interacts with its targets by forming stable complexes with vicinal cysteine residues in protein structures . This interaction inhibits the internalization of cell surface receptors and tyrosine phosphatases . Instead, it forms a cyclic oligomer, with a range of possible ring sizes .

Biochemical Pathways

PAO affects several biochemical pathways. It stimulates mitochondrial ion fluxes , which can influence energy production within cells. PAO also induces apoptosis in HepG2 cells via ROS-mediated mitochondria and ER-stress dependent signaling pathways . Furthermore, PAO can reduce the motility and sustainability of Setaria cervi .

Pharmacokinetics

It is known that pao can inhibit clathrin-dependent endocytosis, a process that could affect the absorption, distribution, metabolism, and excretion (adme) of the compound .

Result of Action

PAO has potent cytotoxic effects against human hepatocellular carcinoma (HCC) HepG2 cells . It activates apoptosis-related proteins in a dose- and time-dependent manner . PAO also stimulates 2-deoxyglucose transport in insulin-resistant human skeletal muscle and activates p56 lck protein tyrosine kinase .

Action Environment

PAO is a reducing agent that is stable in water . This stability allows it to be used in iodometric methods for the determination of residual chlorine in wastewaters . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, the environmental factors can significantly influence the action, efficacy, and stability of PAO.

Safety and Hazards

Phenylarsine oxide is a toxic compound that can cause severe irritation to the skin, eyes, and respiratory tract . Inhalation of the compound can cause coughing, difficulty breathing, and chest pain . Ingestion of the compound can cause nausea, vomiting, and abdominal pain . Long-term exposure to this compound can cause liver and kidney damage .

Future Directions

The quality and availability of Phenylarsine Oxide starting material has deteriorated in recent years and the price has gone up significantly . The higher price coupled with safety and environmental concerns associated with Arsenic compounds make Sodium Thiosulfate solutions more attractive alternatives for many applications, in spite of their need for restandardization and susceptibility to bacterial growth .

properties

IUPAC Name

arsorosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5AsO/c8-7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVCCPGCDUSGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[As]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5AsO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042249
Record name Phenylarsine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals with a melting point of 144-146 degrees C; [Merck Index]
Record name Phenyl arsine oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1912
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

637-03-6
Record name Phenylarsine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxophenylarsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name phenylarsine oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arsine, oxophenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylarsine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylarsine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXOPHENYLARSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HUR2WY345
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylarsine oxide
Reactant of Route 2
Phenylarsine oxide
Reactant of Route 3
Phenylarsine oxide
Reactant of Route 4
Phenylarsine oxide
Reactant of Route 5
Phenylarsine oxide
Reactant of Route 6
Phenylarsine oxide

Q & A

Q1: What is the primary mechanism of action of PAO?

A1: PAO exerts its effects primarily by binding to vicinal dithiol groups found in proteins. This interaction often leads to the formation of stable ring complexes, disrupting the normal function of the target protein. [, , , ]

Q2: How does PAO impact signal transduction pathways?

A2: PAO has been shown to affect several signaling pathways by inhibiting protein tyrosine phosphatases (PTPs). PTPs play a crucial role in regulating tyrosine phosphorylation, a key mechanism in signal transduction. By inhibiting PTPs, PAO can lead to increased tyrosine phosphorylation of signaling molecules, ultimately affecting cellular responses. [, , , ]

Q3: Can you provide specific examples of proteins affected by PAO?

A3: Research has identified several proteins targeted by PAO, including:

  • Insulin receptor signaling: PAO disrupts insulin-stimulated glucose uptake by interfering with signal transmission from the insulin receptor, possibly by targeting a 15-kDa protein involved in this pathway. [, , ]
  • Endothelial nitric oxide synthase (eNOS): PAO induces Ca2+-independent activation of eNOS, potentially through conformational changes or altered protein-protein interactions. []
  • Tau protein: PAO increases tau phosphorylation within its microtubule-binding domain at specific non-Ser/Thr-Pro sites, leading to decreased microtubule stability. [, ]
  • NADPH oxidase: PAO inhibits the activation of NADPH oxidase in neutrophils, primarily by binding to the beta subunit of the flavocytochrome b component. []

Q4: What is the molecular formula and weight of PAO?

A4: The molecular formula of PAO is C6H5AsO. Its molecular weight is 168.01 g/mol.

Q5: Is there any spectroscopic data available for PAO?

A5: While the provided research papers primarily focus on the biological effects of PAO, spectroscopic data like NMR or IR spectra are not extensively discussed.

Q6: Are there any specific applications of PAO related to its material properties?

A8: The provided research primarily focuses on the biological applications of PAO. While it has historical uses in chemical synthesis [], the papers do not delve into material-specific applications.

Q7: Does PAO exhibit any catalytic properties?

A7: PAO is not typically known for its catalytic properties. Its primary mode of action involves binding to and inhibiting target proteins rather than catalyzing chemical reactions.

Q8: What are the main findings from in vitro studies using PAO?

A8: In vitro studies have demonstrated the ability of PAO to:

  • Inhibit insulin-stimulated glucose uptake in adipocytes [, , ]
  • Activate eNOS in endothelial cells []
  • Modulate tau phosphorylation and microtubule stability in neuronal cells [, ]
  • Inhibit NADPH oxidase activation in neutrophils []

Q9: What insights have been gained from in vivo studies using PAO?

A9: In vivo studies using PAO have provided evidence for its role in:

  • Regulating cerebral vascular tone in newborn pigs []
  • Modulating cardiac sympathetic afferent reflex in rats []

Q10: Are there specific drug delivery strategies being explored for PAO?

A17: While the research primarily uses PAO as a tool to study cellular mechanisms, some studies explore its potential therapeutic applications. For instance, researchers have investigated magnetic poly D,L-lactide-co-glycolide PAO nanoparticles (M-PLGA-PAO-NS) for targeted delivery and inhibition of hepatic carcinoma. []

Q11: What analytical techniques are commonly used to study PAO?

A11: The research papers employ various techniques to investigate the effects of PAO, including:

  • Radioligand binding assays: To study the interaction of PAO with specific proteins, such as the dopamine transporter. []
  • Immunoblotting: To analyze changes in protein phosphorylation levels upon PAO treatment. [, , ]
  • Enzyme activity assays: To assess the impact of PAO on the activity of enzymes like eNOS, NADPH oxidase, and PTPs. [, , ]
  • Cell-based assays: To evaluate the effects of PAO on cellular processes such as glucose uptake, cell death, and signal transduction. [, , , ]
  • Animal models: To investigate the physiological effects of PAO in vivo. [, ]

Q12: Are there any specific challenges in analyzing PAO?

A20: Analyzing PAO can be challenging due to its reactivity and potential for non-specific interactions. Researchers often employ careful controls and specific analytical methods to ensure accurate and reliable results. For example, using the dithiol compound 2,3-dimercaptopropanol to reverse PAO's effects helps confirm the specificity of its action on vicinal dithiols. [, ]

Q13: What is known about the environmental impact of PAO?

A21: The research papers primarily focus on the biochemical and cellular effects of PAO. While its use in specific applications, such as industrial cooling waters, is mentioned [], the broader environmental impact and degradation pathways are not extensively discussed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.